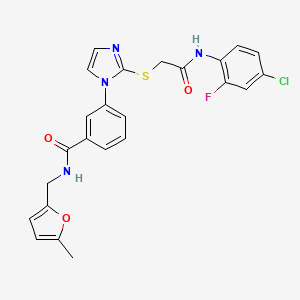

3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

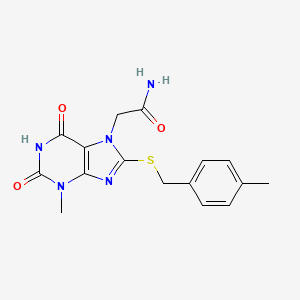

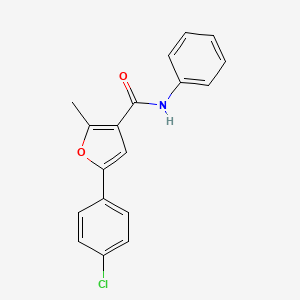

The compound appears to be a complex molecule with multiple functional groups, including an imidazole ring, a benzamide moiety, and a thioether linkage. The presence of a chloro-fluorophenyl group suggests potential for bioactivity, as halogenated aromatics are often seen in pharmacologically active compounds.

Synthesis Analysis

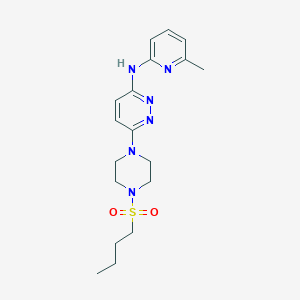

The synthesis of related N-substituted imidazolylbenzamides has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity. These compounds, including 6a,d,f-k and 11, showed potency in the in vitro Purkinje fiber assay, indicating that the imidazolyl moiety is a key feature for the desired biological activity .

Molecular Structure Analysis

The molecular structure of the compound includes an imidazole ring, which is known to be a versatile moiety in medicinal chemistry due to its resemblance to the adenine base in DNA. The imidazole ring in these compounds has been shown to be a viable replacement for other functional groups to produce class III electrophysiological activity .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related structures. For example, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide through diazeniumdiolation involves the formation of a stable sydnone iminium N-oxide. This process demonstrates the potential for the formation of stable tautomers and the ability to undergo reactions such as Schiff base formation and alkylation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the structural features suggest certain properties. The presence of a benzamide group typically confers a degree of rigidity to the molecule, which can affect its binding to biological targets. The halogenated aromatic group may influence the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The imidazole ring can act as a hydrogen bond donor or acceptor, which is important for molecular recognition processes .

Scientific Research Applications

Synthesis and Characterization

- Research in synthetic chemistry has led to the development of novel compounds with potential biological activities. For example, studies on the synthesis of benzothiazoles and imidazoles reveal methodologies that could be applicable to the synthesis of the compound , focusing on its potential antimicrobial and anti-inflammatory properties (Sedlák et al., 2008).

Antimicrobial Applications

- Compounds structurally similar to the mentioned benzamide have shown promising antimicrobial activity. This suggests potential research applications in developing new antimicrobial agents that could address resistance issues. For instance, studies have shown the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, indicating a pathway for further exploration of related compounds (Sathe et al., 2011).

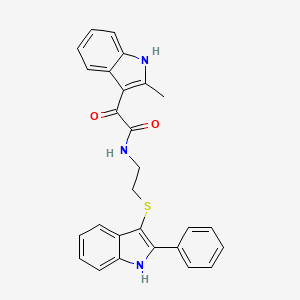

Antitumor Applications

- The structural features of the compound suggest its potential application in cancer research. Research on benzothiazoles, for example, has identified several compounds with potent cytotoxic activities against cancer cell lines, highlighting the therapeutic potential of structurally related compounds in oncology (Hutchinson et al., 2001).

Anti-Inflammatory Applications

- The compound's potential anti-inflammatory properties can be inferred from studies on related chemical structures. For instance, the synthesis of indolyl azetidinones has been reported to yield compounds with significant anti-inflammatory activity, suggesting a possible research avenue for the compound (Kalsi et al., 1990).

properties

IUPAC Name |

3-[2-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN4O3S/c1-15-5-7-19(33-15)13-28-23(32)16-3-2-4-18(11-16)30-10-9-27-24(30)34-14-22(31)29-21-8-6-17(25)12-20(21)26/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIKCSDBNVLQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3017986.png)

![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)